9-(3-methylphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide 9-(3-methylphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14529877
InChI: InChI=1S/C16H17N5O2/c1-8(2)14-18-11(13(17)22)12-15(20-14)21(16(23)19-12)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H2,17,22)(H,19,23)
SMILES:
Molecular Formula: C16H17N5O2
Molecular Weight: 311.34 g/mol

9-(3-methylphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide

CAS No.:

Cat. No.: VC14529877

Molecular Formula: C16H17N5O2

Molecular Weight: 311.34 g/mol

* For research use only. Not for human or veterinary use.

9-(3-methylphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide -

Specification

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
IUPAC Name 9-(3-methylphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide
Standard InChI InChI=1S/C16H17N5O2/c1-8(2)14-18-11(13(17)22)12-15(20-14)21(16(23)19-12)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H2,17,22)(H,19,23)
Standard InChI Key HNLWETRZMDBBOS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C(C)C

Introduction

Understanding the Compound

The compound “9-(3-methylphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide” appears to belong to the purine derivative family. Purines are heterocyclic aromatic organic compounds that play a critical role in biochemistry, notably as components of nucleotides in DNA and RNA. The structure of this compound includes:

  • Purine Core: A fused imidazole and pyrimidine ring system.

  • Substituents:

    • A 3-methylphenyl group at position 9.

    • A ketone group (oxo) at position 8.

    • An isopropyl group (propan-2-yl) at position 2.

    • A carboxamide group at position 6.

These features suggest potential biological activity, as purine derivatives often exhibit pharmacological properties.

Potential Applications

Purine derivatives are widely studied for their biological activities, including:

  • Antiviral Activity: Many purine derivatives, such as acyclovir, are used to treat viral infections.

  • Anti-cancer Properties: Some purines inhibit enzymes like kinases, which are involved in cell proliferation.

  • Neurological Effects: Certain purines act on adenosine receptors in the brain, influencing neurological functions.

While specific applications of this compound are unknown, its structural features indicate potential for similar activities.

General Synthetic Approach

The synthesis of such compounds typically involves:

  • Starting with a purine precursor (e.g., 6-chloropurine).

  • Introducing substituents through nucleophilic substitution or coupling reactions.

  • Purification via crystallization or chromatography.

Characterization Techniques

To confirm the structure and purity of the compound:

  • NMR Spectroscopy: For identifying functional groups and structural confirmation.

  • Mass Spectrometry (MS): For molecular weight determination.

  • X-ray Crystallography: For detailed structural analysis.

Research Directions

To explore the potential of “9-(3-methylphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide,” researchers could:

  • Conduct Biological Assays:

    • Evaluate antiviral, anticancer, or anti-inflammatory properties.

    • Test receptor binding affinities if targeting neurological pathways.

  • Optimize Solubility and Bioavailability:

    • Modify substituents to improve pharmacokinetics.

  • Study Structure-Activity Relationships (SAR):

    • Analyze how changes to substituents affect biological activity.

Data Table Example

PropertyExpected Data/Details
Molecular FormulaC15H15N5O2
Molecular WeightApproximately 297 g/mol
SolubilityLikely low in water; moderate in organic solvents
Potential Biological ActivityAntiviral, anticancer, or enzyme inhibition

If you have access to specific databases or journals, further investigation into purine derivatives with similar structures may yield more precise insights into this compound's properties and applications.

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